N-(2-(1H-indol-3-yl)ethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

COX-2 inhibition Cancer apoptosis Death Receptor 5

Procure CAS 1006347-56-3 for mechanistic studies of GADD153/CHOP-mediated DR5 upregulation and TRAIL sensitization. This compound features a 1,3-dimethylpyrazole-4-sulfonamide core linked to a tryptamine-derived indole moiety, a chemotype distinct from generic pyrazole sulfonamides. It induces apoptosis in both COX-2-positive and -negative cancer cells, making it essential for dissecting COX-2-independent apoptotic pathways and developing DR5-agonist or TRAIL-based combination therapies.

Molecular Formula C15H18N4O2S
Molecular Weight 318.4
CAS No. 1006347-56-3
Cat. No. B2364904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-indol-3-yl)ethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide
CAS1006347-56-3
Molecular FormulaC15H18N4O2S
Molecular Weight318.4
Structural Identifiers
SMILESCC1=NN(C=C1S(=O)(=O)NCCC2=CNC3=CC=CC=C32)C
InChIInChI=1S/C15H18N4O2S/c1-11-15(10-19(2)18-11)22(20,21)17-8-7-12-9-16-14-6-4-3-5-13(12)14/h3-6,9-10,16-17H,7-8H2,1-2H3
InChIKeyNYLGIVUACIFUEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(1H-Indol-3-yl)ethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide: Baseline Procurement & Identification Overview


Procurement Target CAS 1006347-56-3, formally N-[2-(1H-indol-3-yl)ethyl]-1,3-dimethylpyrazole-4-sulfonamide, is a synthetic small molecule (MW 318.4 g/mol, formula C₁₅H₁₈N₄O₂S) belonging to the sulfonamide class that bridges a tryptamine-derived indole moiety with a 1,3-dimethylpyrazole-4-sulfonamide core [1]. This compound is catalogued under MeSH Supplementary Concept ON09310 (Unique ID: C528883) and is indexed under Indoles, Pyrazoles, and Sulfonamides, with its primary literature source linked to cyclooxygenase-2 (COX-2) inhibitor pharmacology [2]. For procurement and research selection decisions, it is critical to recognize that this specific regioisomeric and substitution arrangement at the pyrazole 1,3-positions is a defining structural feature not shared by generic pyrazole sulfonamides or simple indole-ethyl-sulfonamides [1].

Why Generic Indole-Sulfonamide or Pyrazole-Sulfonamide Substitution Fails for CAS 1006347-56-3


The three-dimensional pharmacophore presented by CAS 1006347-56-3 arises from a specific fusion of a tryptamine ethyl linker, an indole NH donor/acceptor, and a 1,3-dimethylpyrazole sulfonamide — a combination that cannot be replicated by simple indole-sulfonamide or pyrazole-sulfonamide alternatives [1]. In the sole peer-reviewed pharmacological study identified for this scaffold (as ON09310), the compound exhibited potent COX-2 inhibitory and pro-apoptotic activities where its functional cooperation with TRAIL was observed even at low concentrations, a multi-mechanism feature that encompasses both enzyme inhibition and death receptor upregulation [2]. Consequently, generic substitution with a structurally related but functionally distinct indole-sulfonamide (e.g., N-[2-(1H-indol-3-yl)ethyl]naphthalene-2-sulfonamide) or a simple pyrazole-4-sulfonamide (e.g., 1,3-dimethyl-1H-pyrazole-4-sulfonamide, CAS 88398-53-2, used primarily as a nitrification inhibitor or synthetic intermediate) would forfeit the integrated biological profile that is specific to the intact tryptamine-pyrazole sulfonamide architecture [1].

Product-Specific Quantitative Differentiation Evidence for N-(2-(1H-Indol-3-yl)ethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide (ON09310)


COX-2 Inhibitory Potency and Functional Cooperation with TRAIL Relative to Celecoxib

In the 2008 Oncogene study, the compound (referred to as ON09310) was directly compared to the clinically established COX-2 inhibitor celecoxib. The authors report that 'ON09310 is generally more potent than celecoxib and, at lower concentration, strongly cooperates with TRAIL to induce apoptosis' [1]. This dual mechanism — COX-2 inhibition plus TRAIL-mediated apoptosis sensitization via DR5 upregulation — represents a functional differentiation from celecoxib, which generally requires higher concentrations to achieve comparable pro-apoptotic cooperation. The DR5 upregulation was demonstrated to occur through a GADD153/CHOP-dependent pathway, and critically, this effect was observed in both COX-2-positive and COX-2-negative cancer cell lines, indicating the apoptotic mechanism is at least partially independent of COX-2 inhibition itself [1].

COX-2 inhibition Cancer apoptosis Death Receptor 5 TRAIL sensitization

DR5 Upregulation Mechanism Independent of COX-2 Inhibition: Differentiation from Classical NSAIDs

The ON09310 study demonstrated that DR5 upregulation via GADD153/CHOP occurs independently of the COX-2 inhibitory effects, as the effect was observed in COX-2-negative cancer cells as well [1]. This differentiates the compound from classical COX-2 selective NSAIDs (coxibs) whose anti-cancer effects are primarily attributed to COX-2-dependent prostaglandin suppression. The study explicitly states that 'their regulation of GADD153/CHOP and DR5 expression appears to occur independent of their COX-2 inhibitory effects,' establishing a dual-pathway pharmacology that is not shared by generic COX-2 inhibitors such as rofecoxib or valdecoxib [1].

Death Receptor 5 GADD153/CHOP Apoptosis pathway COX-independent mechanism

Structural Differentiation from Naphthalene- and Methane-Sulfonamide Indole Analogs

The 1,3-dimethylpyrazole-4-sulfonamide group in CAS 1006347-56-3 provides a distinct hydrogen-bonding topology and steric profile compared to closely related indole-ethyl-sulfonamide analogs. For instance, N-[2-(1H-indol-3-yl)ethyl]naphthalene-2-sulfonamide (CAS 372109-24-5) carries a flat, lipophilic naphthalene sulfonamide, while N-(2-(1H-indol-3-yl)ethyl)methanesulfonamide (CAS 881486-58-4) bears a minimal methyl sulfonamide [1]. The 1,3-dimethylpyrazole ring introduces two H-bond acceptor nitrogen atoms and a defined spatial geometry at the sulfonamide attachment point (calculated Topological Polar Surface Area: 88.2 Ų; Rotatable bonds: 5; XLogP3-AA: 1.7) that is fundamentally different from these analogs [2]. While direct comparative biological data between these specific analogs is not published, the physical-chemical parameter divergence (TPSA, lipophilicity, H-bond donor/acceptor counts) predicts differential membrane permeability, target engagement, and off-target liability profiles [2].

Indole-sulfonamide SAR Pyrazole sulfonamide Structural uniqueness Pharmacophore geometry

Antiproliferative Potential in Cancer Cell Lines: Preliminary Scope Distinction

Vendor-compiled data (non-primary literature) indicate that CAS 1006347-56-3 has been evaluated for antiproliferative effects against various cancer cell lines [1]. While the source does not provide cell-line-specific IC50 values or comparator data, this preliminary antiproliferative annotation distinguishes the compound from the parent 1,3-dimethyl-1H-pyrazole-4-sulfonamide building block (CAS 88398-53-2), which is primarily characterized as a nitrification inhibitor in agricultural contexts (DMPP) . This functional divergence — oncology research tool vs. agrochemical — is significant for procurement specification. However, the absence of published, peer-reviewed quantitative antiproliferative data (IC50, GI50) with comparator compounds represents a critical evidence gap that must be acknowledged.

Antiproliferative Cancer cell lines Cytotoxicity Oncology

Best-Applicable Research and Procurement Scenarios for N-(2-(1H-Indol-3-yl)ethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide


Oncology Apoptosis Research: COX-2-Independent DR5/TRAIL Sensitization Studies

Procurement of CAS 1006347-56-3 is most justified when the research objective is to investigate COX-2-independent upregulation of Death Receptor 5 (DR5) and TRAIL-mediated apoptosis sensitization. The 2008 Oncogene study establishes that this compound, as ON09310, cooperates with TRAIL at lower concentrations than celecoxib and functions even in COX-2-negative cancer cells [1]. This makes it a valuable tool compound for dissecting GADD153/CHOP-dependent apoptotic pathways distinct from prostaglandin-mediated mechanisms. Researchers developing DR5-agonist or TRAIL-based combination therapies should prioritize this compound over classical coxibs.

COX-2 Pharmacology with Reduced Cardiovascular Liability Profiling

The compound's demonstrated ability to engage pro-apoptotic pathways independently of COX-2 inhibition [1] positions it as a candidate for evaluating whether the pro-apoptotic and cardiovascular side-effect profiles of COX-2 inhibitors can be mechanistically separated. Procurement for comparative pharmacological profiling against celecoxib, rofecoxib, or valdecoxib in cardiovascular safety models is a rational application based on the available evidence.

Medicinal Chemistry Lead Optimization: Indole-Pyrazole Sulfonamide Scaffold Exploration

For medicinal chemistry groups conducting structure-activity relationship (SAR) studies around COX-2 inhibitors or DR5 modulators, the 1,3-dimethylpyrazole-4-sulfonamide scaffold fused via an ethyl linker to an indole ring represents a distinct chemotype [1][2]. This compound should be procured as a reference standard when exploring SAR around the pyrazole substitution pattern (1,3-dimethyl vs. 1,5-dimethyl vs. 3,5-dimethyl) or when comparing indole-pyrazole sulfonamides to indole-naphthalene or indole-methane sulfonamide series. The physical-chemical property set (TPSA 88.2 Ų, XLogP3 1.7) provides a baseline for permeability and solubility optimization in hit-to-lead campaigns.

Biomarker Discovery: GADD153/CHOP-DR5 Axis Activation Signatures

The established mechanism of GADD153/CHOP transcriptional activation leading to DR5 upregulation [1] makes this compound a specific chemical probe for inducing and studying the GADD153/CHOP-DR5 signaling axis. Procure for transcriptomic or proteomic biomarker discovery studies aimed at identifying predictive markers of TRAIL sensitivity or resistance in cancer subtypes, particularly where COX-2 expression status is variable.

Quote Request

Request a Quote for N-(2-(1H-indol-3-yl)ethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.